Phenol, 2-amino-3,5-dinitro-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2-amino-3,5-dinitro-, monosodium salt can be synthesized through the nitration of 2-amino-phenol followed by neutralization with sodium hydroxide. The nitration process involves treating 2-amino-phenol with a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 3 and 5 positions of the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The resulting product is then neutralized with sodium hydroxide to form the monosodium salt .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-amino-3,5-dinitro-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated or sulfonated phenol derivatives
Wissenschaftliche Forschungsanwendungen
Phenol, 2-amino-3,5-dinitro-, monosodium salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and pigments.
Medicine: Investigated for its potential antimicrobial properties against biofilm-forming bacteria.
Industry: Utilized in the production of various dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of phenol, 2-amino-3,5-dinitro-, monosodium salt involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-amino-3,5-dinitro-, monosodium salt can be compared with other nitrophenol derivatives:
Phenol, 2,4-dinitro-: Similar in structure but with nitro groups at different positions, leading to different reactivity and applications.
Phenol, 2,5-dinitro-: Another nitrophenol derivative with distinct chemical properties and uses.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
63589-13-9 |
---|---|
Molekularformel |
C6H4N3NaO5 |
Molekulargewicht |
221.10 g/mol |
IUPAC-Name |
sodium;2-amino-3,5-dinitrophenolate |
InChI |
InChI=1S/C6H5N3O5.Na/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10;/h1-2,10H,7H2;/q;+1/p-1 |
InChI-Schlüssel |
YFMOBPUFFQQGTM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.